molecular formula C8H5NO5 B016318 6-Nitropiperonal CAS No. 712-97-0

6-Nitropiperonal

Cat. No. B016318
Key on ui cas rn: 712-97-0
M. Wt: 195.13 g/mol
InChI Key: NRZWECORTTWSEF-UHFFFAOYSA-N
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Patent
US07002022B2

Procedure details

3,4-Methylenedioxy-6-nitrobenzaldehyde is converted to methyl 3,4-methylenedioxy-6-nitrobenzoate in methanol in the presence of sodium cyanide and manganese dioxide (Synthetic Commun., 27(7), 1281–1283 (1997)). Methyl 3,4-methylenedioxy-6-nitrobenzoate is hydrogenated in ethanol in the presence of palladium, 10% on carbon powder, at room temperature and atmospheric pressure to give methyl 3,4-methylenedioxy-6-amino-benzoate.
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0 (± 1) mol
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reactant
Reaction Step One
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catalyst
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Identifiers

REACTION_CXSMILES
C1OC2C=C([N+]([O-])=O)C(C=O)=CC=2O1.[CH2:15]1[O:27][C:26]2[CH:25]=[C:24]([N+:28]([O-])=O)[C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][C:17]=2[O:16]1.[C-]#N.[Na+]>CO.C(O)C.[O-2].[O-2].[Mn+4].[Pd]>[CH2:15]1[O:27][C:26]2[CH:25]=[C:24]([NH2:28])[C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][C:17]=2[O:16]1 |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C(C=O)C(=CC2O1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C(C(=O)OC)C(=CC2O1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C(C(=O)OC)C(=CC2O1)[N+](=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C(=O)OC)C(=CC2O1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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